MK-0677 DER (L-异构体)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MK-0677 DER (L-isomer), also known as Ibutamoren , is a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor and a growth hormone secretagogue . It mimics the growth hormone (GH)-stimulating action of the endogenous hormone ghrelin .
Molecular Structure Analysis
MK-0677 DER (L-isomer) has a complex molecular structure with a total of 76 bonds, including 40 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also contains 1 five-membered ring, 3 six-membered rings, and 1 nine-membered ring .
Physical And Chemical Properties Analysis
MK-0677 DER (L-isomer) has a molecular weight of 624.77 g/mol . It contains a total of 73 atoms; 36 Hydrogen atoms, 27 Carbon atoms, 4 Nitrogen atoms, 5 Oxygen atoms, and 1 Sulfur atom .
科学研究应用
Alzheimer’s Disease Research
- Summary of the Application : MK-0677, a Ghrelin Agonist, has been used in research to alleviate Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease .
- Methods of Application or Experimental Procedures : MK-0677 was intraperitoneally administered to three-month-old 5XFAD mice . To visualize Aβ accumulation, neuroinflammation, and neurodegeneration, thioflavin-S staining and immunostaining with antibodies against Aβ (4G8), ionized calcium-binding adaptor molecule 1 (Iba-1), glial fibrillary acidic protein (GFAP), neuronal nuclear antigen (NeuN), and synaptophysin were conducted in the neocortex of 5XFAD and wild-type mice .
- Results or Outcomes : The activation of the ghrelin receptor with MK-0677 inhibited the Aβ burden, neuroinflammation, and neurodegeneration .
Growth Hormone Secretagogue
- Summary of the Application : MK-0677, a spiroindoline sulfonamide, is a novel, orally active GH secretagogue .
- Methods of Application or Experimental Procedures : The effects of MK-0677 on serum GH and other hormones after oral and iv single dose administrations in beagles were evaluated .
- Results or Outcomes : MK-0677 induced an immediate, large, long-lasting increase in GH levels when administered orally or i.v . In contrast to GH-releasing peptide-6 and benzolactam secretagogues, GH levels were elevated up to 360 min after treatment, and this was associated with a significant increase in IGF-I levels . Cortisol levels were increased; however, the increases were modest compared to those in GH .
Alzheimer’s Disease Research
- Summary of the Application : MK-0677, a Ghrelin Agonist, has been used in research to alleviate Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease .
- Methods of Application or Experimental Procedures : MK-0677 was intraperitoneally administered to three-month-old 5XFAD mice . To visualize Aβ accumulation, neuroinflammation, and neurodegeneration, thioflavin-S staining and immunostaining with antibodies against Aβ (4G8), ionized calcium-binding adaptor molecule 1 (Iba-1), glial fibrillary acidic protein (GFAP), neuronal nuclear antigen (NeuN), and synaptophysin were conducted in the neocortex of 5XFAD and wild-type mice .
- Results or Outcomes : The activation of the ghrelin receptor with MK-0677 inhibited the Aβ burden, neuroinflammation, and neurodegeneration .
Growth Hormone Secretagogue
- Summary of the Application : MK-0677, a spiroindoline sulfonamide, is a novel, orally active GH secretagogue .
- Methods of Application or Experimental Procedures : The effects of MK-0677 on serum GH and other hormones after oral and iv single dose administrations in beagles were evaluated .
- Results or Outcomes : MK-0677 induced an immediate, large, long-lasting increase in GH levels when administered orally or i.v . In contrast to GH-releasing peptide-6 and benzolactam secretagogues, GH levels were elevated up to 360 min after treatment, and this was associated with a significant increase in IGF-I levels . Cortisol levels were increased; however, the increases were modest compared to those in GH .
Alzheimer’s Disease Research
- Summary of the Application : MK-0677, a Ghrelin Agonist, has been used in research to alleviate Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease .
- Methods of Application or Experimental Procedures : MK-0677 was intraperitoneally administered to three-month-old 5XFAD mice . To visualize Aβ accumulation, neuroinflammation, and neurodegeneration, thioflavin-S staining and immunostaining with antibodies against Aβ (4G8), ionized calcium-binding adaptor molecule 1 (Iba-1), glial fibrillary acidic protein (GFAP), neuronal nuclear antigen (NeuN), and synaptophysin were conducted in the neocortex of 5XFAD and wild-type mice .
- Results or Outcomes : The activation of the ghrelin receptor with MK-0677 inhibited the Aβ burden, neuroinflammation, and neurodegeneration .
Growth Hormone Secretagogue
- Summary of the Application : MK-0677, a spiroindoline sulfonamide, is a novel, orally active GH secretagogue .
- Methods of Application or Experimental Procedures : The effects of MK-0677 on serum GH and other hormones after oral and iv single dose administrations in beagles were evaluated .
- Results or Outcomes : MK-0677 induced an immediate, large, long-lasting increase in GH levels when administered orally or i.v . In contrast to GH-releasing peptide-6 and benzolactam secretagogues, GH levels were elevated up to 360 min after treatment, and this was associated with a significant increase in IGF-I levels . Cortisol levels were increased; however, the increases were modest compared to those in GH .
未来方向
属性
IUPAC Name |
2-amino-2-methyl-N-[(2S)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPQWIGCOZEOY-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-0677 DER (L-isomer) |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。